![molecular formula C9H9B B1268393 1-Allyl-2-bromobenzene CAS No. 42918-20-7](/img/structure/B1268393.png)
1-Allyl-2-bromobenzene
Overview
Description
1-Allyl-2-bromobenzene is a useful research chemical . It is also known by other names such as 2-Allylbromobenzene, 2-Allylphenyl bromide, 2-Bromo-1-allylbenzene, and o-Allylbromobenzene .
Synthesis Analysis
The synthesis of 1-Allyl-2-bromobenzene involves several steps. One method involves the use of a hydrazone–palladium catalyst system . Another method involves the alkylation of bromobenzene with allyl acetate on zeolite H-USY .
Molecular Structure Analysis
The molecular structure of 1-Allyl-2-bromobenzene is represented by the empirical formula C9H9Br . The molecular weight of this compound is 197.07 .
Chemical Reactions Analysis
1-Allyl-2-bromobenzene can undergo various chemical reactions. For instance, it can undergo annulation with internal alkynes using a hydrazone–palladium catalyst system to produce polysubstituted naphthalene derivatives .
Physical And Chemical Properties Analysis
1-Allyl-2-bromobenzene is a liquid at room temperature . It has a refractive index of 1.559 and a density of 1.311 g/mL at 25 °C .
Scientific Research Applications
Synthesis of Polysubstituted Naphthalene Derivatives
1-Allyl-2-bromobenzene can be used in the annulation with internal alkynes using a hydrazone–palladium catalyst system. This process proceeds smoothly and gives the corresponding polysubstituted naphthalene derivatives in good to high yields .
Intermediate in Organic Synthesis
1-Allyl-2-bromobenzene is often used as an intermediate in organic synthesis. It can be used to synthesize a variety of complex organic molecules, contributing to the development of new pharmaceuticals and materials .
Material Science Research
In the field of material science, 1-Allyl-2-bromobenzene can be used in the synthesis of new materials. Its unique structure can contribute to the properties of the resulting materials .
Chromatography Research
1-Allyl-2-bromobenzene can also be used in chromatography research. It can be used as a standard or a test compound in the development and testing of new chromatographic methods .
Chemical Synthesis Research
In chemical synthesis research, 1-Allyl-2-bromobenzene can be used to study new synthetic methods and reactions. Its reactivity and structure make it a useful compound in this field .
Life Science Research
In life science research, 1-Allyl-2-bromobenzene can be used to study biological systems. For example, it can be used to study the metabolism of similar compounds in biological systems .
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPQDZCDDLKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341833 | |
Record name | 1-Allyl-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-2-bromobenzene | |
CAS RN |
42918-20-7 | |
Record name | 1-Allyl-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ALLYL-2-BROMOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using a hydrazone-palladium catalyst system in the reaction of 1-allyl-2-bromobenzene with internal alkynes?
A1: The hydrazone-palladium catalyst system is crucial for the successful annulation of 1-allyl-2-bromobenzene with internal alkynes [, ]. This specific catalytic system facilitates the formation of a palladium complex with the hydrazone ligand, which then activates the 1-allyl-2-bromobenzene and enables the subsequent reaction with the alkyne. This process ultimately leads to the formation of the desired polysubstituted naphthalene derivatives in good to high yields [].
Q2: What are the potential advantages of this synthetic approach compared to other methods for synthesizing polysubstituted naphthalenes?
A2: While the provided research abstracts don't explicitly compare this method to others, several potential advantages can be inferred. The hydrazone-palladium catalyzed annulation:
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